Purothionin

Description

Properties

CAS No. |

9009-72-7 |

|---|---|

Molecular Formula |

C198H332N68O56S8 |

Molecular Weight |

4818 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(1R,2aR,4S,5aS,7R,10S,11aS,13S,16S,19S,25S,28S,31R,36R,39R,42S,45S,48S,51S,57S,60S,63R,66S,69S,72S,75R,78S,81S,84S,90S,93S,96S,99S)-10,96-bis(4-aminobutyl)-60,69-bis(2-amino-2-oxoethyl)-93-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-4,42,57,78,84-pentakis(3-carbamimidamidopropyl)-36-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-48-[(1R)-1-hydroxyethyl]-16,19,28,45-tetrakis(hydroxymethyl)-66-[(4-hydroxyphenyl)methyl]-5a,81,90-trimethyl-25,51,72,99-tetrakis(2-methylpropyl)-a,2,3a,5,6a,8,9a,11,12a,14,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-hexatriacontaoxo-11a-propan-2-yl-15a,16a,19a,20a,23a,24a,33,34-octathia-1a,3,4a,6,7a,9,10a,12,13a,15,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-hexatriacontazatetracyclo[61.50.4.47,39.475,102]pentacosahectane-31-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoic acid |

InChI |

InChI=1S/C198H332N68O56S8/c1-17-101(12)152-189(317)253-131(86-270)175(303)250-128(83-267)161(289)227-80-148(279)232-121(71-97(4)5)169(297)252-130(85-269)177(305)261-140(192(320)266-69-37-50-141(266)186(314)241-110(41-22-27-59-200)158(286)225-81-149(280)233-127(75-106-38-19-18-20-39-106)191(319)265-68-36-51-142(265)187(315)242-119(193(321)322)44-25-30-62-203)95-330-329-93-138(258-176(304)129(84-268)249-157(285)109(204)40-21-26-58-199)185(313)259-136-91-326-324-89-134(180(308)237-114(168(296)263-152)43-24-29-61-202)254-166(294)117(49-35-67-222-198(216)217)240-183(311)139-94-328-327-92-137(257-174(302)126(77-145(207)276)246-163(291)112(46-32-64-219-195(210)211)231-147(278)79-226-160(288)120(70-96(2)3)248-190(318)153(105(16)272)264-178(306)132(87-271)251-165(293)116(239-182(136)310)48-34-66-221-197(214)215)184(312)245-124(74-107-52-54-108(273)55-53-107)172(300)247-125(76-144(206)275)173(301)244-123(73-99(8)9)171(299)256-135-90-325-323-88-133(179(307)229-102(13)154(282)223-82-150(281)262-151(100(10)11)188(316)260-139)255-170(298)122(72-98(6)7)243-164(292)113(42-23-28-60-201)236-167(295)118(56-57-143(205)274)235-155(283)103(14)228-146(277)78-224-159(287)111(45-31-63-218-194(208)209)234-156(284)104(15)230-162(290)115(238-181(135)309)47-33-65-220-196(212)213/h18-20,38-39,52-55,96-105,109-142,151-153,267-273H,17,21-37,40-51,56-95,199-204H2,1-16H3,(H2,205,274)(H2,206,275)(H2,207,276)(H,223,282)(H,224,287)(H,225,286)(H,226,288)(H,227,289)(H,228,277)(H,229,307)(H,230,290)(H,231,278)(H,232,279)(H,233,280)(H,234,284)(H,235,283)(H,236,295)(H,237,308)(H,238,309)(H,239,310)(H,240,311)(H,241,314)(H,242,315)(H,243,292)(H,244,301)(H,245,312)(H,246,291)(H,247,300)(H,248,318)(H,249,285)(H,250,303)(H,251,293)(H,252,297)(H,253,317)(H,254,294)(H,255,298)(H,256,299)(H,257,302)(H,258,304)(H,259,313)(H,260,316)(H,261,305)(H,262,281)(H,263,296)(H,264,306)(H,321,322)(H4,208,209,218)(H4,210,211,219)(H4,212,213,220)(H4,214,215,221)(H4,216,217,222)/t101-,102-,103-,104-,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,151-,152-,153-/m0/s1 |

InChI Key |

OGSCLMKEQJDPEL-QHSSBNOCSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CO)C(C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)O)CO)CC(C)C)CO)CO |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CO)[C@@H](C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)O)CO)CC(C)C)CO)CO |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CO)C(C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)O)CO)CC(C)C)CO)CO |

Other CAS No. |

58239-09-1 |

sequence |

KSCCRSTLGRNCYNLCRARGAQKLCAGVCRCKISSGLSCPKGFPK |

Synonyms |

alpha-purothionin beta-purothionin PUR-A1 protein, Triticum aestivum PUR-B1protein, Triticum aestivum purothionin purothionin protein, |

Origin of Product |

United States |

Foundational & Exploratory

The Primary Structure of α-Purothionin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Purothionin is a small, basic, and cysteine-rich protein belonging to the thionin family of plant defense peptides.[1][2] Isolated from the endosperm of wheat (Triticum aestivum), it exhibits potent cytotoxic and antimicrobial activities against a broad range of organisms, including bacteria, fungi, and yeasts.[2][3] This activity is primarily attributed to its ability to disrupt cell membranes.[4][5] Understanding the primary structure of α-purothionin is fundamental to elucidating its mechanism of action and exploring its potential as a therapeutic agent. This technical guide provides an in-depth overview of the primary structure of α-purothionin, the experimental methodologies used for its determination, and its mechanism of action.

Primary Structure of α-Purothionin

The primary structure of α-purothionin is characterized by its amino acid sequence and the covalent linkages of its disulfide bonds. α-Purothionin exists as two highly homologous isoforms, α1-purothionin and α2-purothionin, each composed of 45 amino acid residues.[3] The molecular weight of these proteins is approximately 5 kDa.[2][3]

Amino Acid Sequence

The amino acid sequences of α1- and α2-purothionin are presented in Table 1. The sequences differ at six positions, with substitutions of chemically similar amino acids.[3]

Table 1: Amino Acid Sequences of α-Purothionin Isoforms

| Isoform | Amino Acid Sequence (Single-Letter Code) |

| α1-Purothionin | KSC C R S T L G R A N C Y N L C R A R G A Q K L C A G V C R C K I S S G L S C P K G F P K |

| α2-Purothionin | KSC C R S T L G R A N C Y N L C R A R G A Q K L C A G V C R C K L S S G L S C P K G F P K |

Disulfide Bonds

A critical feature of the primary structure of α-purothionin is the presence of four intramolecular disulfide bonds. These bonds are crucial for the protein's three-dimensional structure and biological activity. The disulfide linkage pattern for α-purothionin A-II has been determined and is presented in Table 2.[6]

Table 2: Disulfide Bond Linkages in α-Purothionin A-II

| Disulfide Bond | Cysteine Residue Pair |

| 1 | Cys-3 and Cys-39 |

| 2 | Cys-4 and Cys-31 |

| 3 | Cys-12 and Cys-29 |

| 4 | Cys-16 and Cys-25 |

Experimental Determination of the Primary Structure

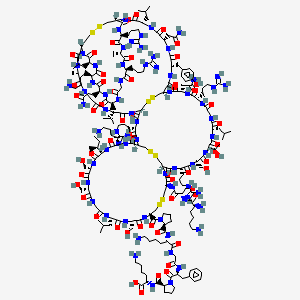

The determination of the primary structure of α-purothionin involves a multi-step process encompassing purification, amino acid sequencing, and disulfide bond analysis. A general workflow for this process is depicted in the diagram below.

Caption: Experimental workflow for determining the primary structure of α-purothionin.

Detailed Methodologies

1. Purification of α-Purothionin by Ion-Exchange Chromatography

-

Principle: Ion-exchange chromatography separates proteins based on their net charge at a specific pH. α-Purothionin, being a basic protein, is positively charged at neutral pH and can be purified using a cation-exchange resin.[7][8]

-

Protocol Outline:

-

Sample Preparation: A crude extract of purothionin is obtained from wheat flour, often through extraction with petroleum ether.[2]

-

Column Equilibration: A cation-exchange column (e.g., CM-52 cellulose) is equilibrated with a low ionic strength buffer at a pH where α-purothionin has a net positive charge (e.g., pH 7.0).[6][9]

-

Sample Loading: The crude extract is loaded onto the equilibrated column.

-

Washing: The column is washed with the equilibration buffer to remove unbound and weakly bound proteins.

-

Elution: α-Purothionin is eluted from the column by increasing the ionic strength of the buffer, typically using a salt gradient (e.g., 0 to 1.0 M NaCl).[8]

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of α-purothionin, for example, by SDS-PAGE.

-

2. Enzymatic Digestion

-

Principle: To determine the amino acid sequence, the purified protein is cleaved into smaller, more manageable peptides using specific proteases. For disulfide bond analysis, digestion is performed on the native protein.[6] For sequencing, the protein is first reduced and alkylated to break the disulfide bonds.

-

Protocol Outline for Sequencing (with prior reduction and alkylation):

-

Reduction: Disulfide bonds are cleaved using a reducing agent such as dithiothreitol (DTT).

-

Alkylation: The resulting free sulfhydryl groups are alkylated with a reagent like iodoacetamide to prevent the reformation of disulfide bonds.

-

Digestion: The reduced and alkylated protein is incubated with a protease such as trypsin (cleaves at the C-terminus of Lys and Arg) or chymotrypsin (cleaves at the C-terminus of Phe, Trp, and Tyr).[1][10] The digestion is typically carried out at an optimal pH and temperature for the specific enzyme (e.g., pH 8.0, 37°C for trypsin).[10]

-

-

Protocol Outline for Disulfide Bond Analysis:

-

The native protein is digested with a protease under conditions that do not disrupt the disulfide bonds (e.g., acidic pH).[11]

-

3. Peptide Separation

-

Principle: The resulting peptide mixture from the enzymatic digest is separated into individual peptides.

-

Methods: High-performance liquid chromatography (HPLC) with a reversed-phase column is a common method for peptide separation.[12] Paper electrophoresis and chromatography have also been used.[6]

4. Amino Acid Sequencing

-

Principle: The amino acid sequence of the purified peptides is determined.

-

Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[13][14] The peptide is reacted with phenyl isothiocyanate (PITC), and the derivatized N-terminal amino acid is then cleaved and identified by chromatography.[15][16]

-

Mass Spectrometry: Modern protein sequencing is predominantly performed using mass spectrometry.[12] In a "bottom-up" proteomics approach, the peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, from which the amino acid sequence can be deduced.[18]

5. Disulfide Bond Analysis

-

Principle: The connectivity of the disulfide bonds is determined by analyzing the peptides obtained from the digestion of the native protein.

-

Protocol Outline:

-

The peptide mixture from the native protein digest is separated by HPLC.

-

Fractions containing cystine-linked peptides are identified, often by comparing the chromatograms of reduced and non-reduced samples.[11]

-

The identity of the peptides in the cystine-linked complexes is determined by mass spectrometry or Edman degradation, revealing which cysteine residues were originally linked.[19]

-

Mechanism of Action: Membrane Disruption

α-Purothionin does not appear to act through a classical signaling pathway involving intracellular receptors and second messengers. Instead, its primary mechanism of action is the direct disruption of cell membranes.[4][5] This process is driven by the protein's amphipathic nature and positive charge.

Caption: Proposed mechanism of α-purothionin-mediated cell membrane disruption.

The proposed steps for membrane disruption are as follows:

-

Electrostatic Attraction: The positively charged residues of α-purothionin are electrostatically attracted to the negatively charged phospholipids present in the outer leaflet of the target cell membrane.[20]

-

Hydrophobic Interaction and Insertion: Following the initial electrostatic binding, the hydrophobic regions of the protein interact with and insert into the hydrophobic core of the lipid bilayer.[21]

-

Membrane Permeabilization: The insertion of α-purothionin into the membrane leads to its disruption, potentially through the formation of pores or by extracting lipid molecules from the bilayer.[5][20]

-

Cell Lysis: The loss of membrane integrity results in the leakage of cellular contents and ultimately leads to cell death.

Conclusion

The primary structure of α-purothionin, with its specific amino acid sequence and conserved disulfide bond pattern, is intricately linked to its potent biological activity. The determination of this structure has been made possible through a combination of classical protein chemistry techniques and modern analytical methods. A thorough understanding of its primary structure and mechanism of membrane disruption provides a solid foundation for the rational design of novel antimicrobial and therapeutic agents based on this fascinating plant defense protein.

References

- 1. promega.com [promega.com]

- 2. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Disulfide bonds of purothionine, a lethal toxin for yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. conductscience.com [conductscience.com]

- 8. A unified method for purification of basic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 11. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Edman degradation - Wikipedia [en.wikipedia.org]

- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 15. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 16. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. quora.com [quora.com]

- 20. Lipid-Controlled Peptide Topology and Interactions in Bilayers: Structural Insights into the Synergistic Enhancement of the Antimicrobial Activities of PGLa and Magainin 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lipid binding interactions of antimicrobial plant seed defence proteins: puroindoline-a and β-purothionin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Purothionin: A Technical Deep Dive into its Discovery and Historical Context

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical context, and foundational experimental data of purothionins, a class of plant-derived antimicrobial peptides.

This whitepaper provides an in-depth exploration of purothionins, from their initial discovery in the 1940s to the early characterization of their biochemical properties and antimicrobial activities. It is designed to serve as a valuable resource for professionals in the fields of biochemistry, microbiology, and pharmacology, offering a historical perspective and detailed methodologies that shaped our initial understanding of these potent biomolecules.

Discovery and Historical Context

Purothionins were first isolated in 1942 by A. K. Balls, W. S. Hale, and T. H. Harris from a lipoprotein fraction of wheat flour.[1] Their paper, "A Crystalline Protein Obtained from a Lipoprotein of Wheat Flour," published in Cereal Chemistry, marked the first documented isolation of what would later be recognized as a significant class of plant defense peptides.[1] At the time, the prevailing scientific focus in antimicrobial research was largely on microbial sources, following the discovery of penicillin. The identification of a potent antimicrobial protein from a plant source was a notable, albeit initially underappreciated, discovery.

These small, basic, and cysteine-rich proteins were initially recognized for their toxic effects against a variety of organisms, including bacteria and fungi. The name "purothionin" was formally introduced in the mid-1970s. Subsequent research identified different isoforms, primarily α- and β-purothionins, and later γ-purothionins, which are now often classified as plant defensins.

The scientific landscape of the mid-20th century was heavily influenced by the "Golden Age of Antibiotics," which may have overshadowed the therapeutic potential of host defense peptides like purothionins. However, the rise of antibiotic resistance has renewed interest in these naturally occurring antimicrobial agents.

Biochemical Characterization

Early studies established that purothionins are low molecular weight proteins, approximately 5 kDa, characterized by a high content of basic amino acids (lysine and arginine) and a significant number of cysteine residues that form multiple disulfide bonds. These structural features contribute to their stability and biological activity.

Amino Acid Composition

The complete amino acid sequence of β-purothionin was determined in later studies, revealing a 45-residue peptide with a calculated molecular weight of 4913 Da. The table below summarizes the amino acid composition from these early sequencing efforts.

| Amino Acid | Number of Residues |

| Lysine (Lys) | 6 |

| Arginine (Arg) | 4 |

| Aspartic Acid (Asp) | 3 |

| Threonine (Thr) | 3 |

| Serine (Ser) | 4 |

| Glutamic Acid (Glu) | 1 |

| Proline (Pro) | 2 |

| Glycine (Gly) | 4 |

| Alanine (Ala) | 1 |

| Cysteine (Cys) | 8 |

| Valine (Val) | 1 |

| Isoleucine (Ile) | 2 |

| Leucine (Leu) | 3 |

| Tyrosine (Tyr) | 1 |

| Phenylalanine (Phe) | 0 |

| Histidine (His) | 0 |

| Methionine (Met) | 0 |

| Tryptophan (Trp) | 0 |

| Total | 45 |

Table 1: Amino Acid Composition of β-Purothionin.

Experimental Protocols

Original Isolation and Crystallization of this compound (Balls, Hale, and Harris, 1942)

The following protocol is a detailed description of the original method used to isolate and crystallize this compound from wheat flour.

Experimental Workflow

Methodology:

-

Extraction: Wheat flour was extracted with a significant volume of petroleum ether. The mixture was agitated and then centrifuged to yield a clear, yellow solution.

-

Lipoprotein Precipitation: The petroleum ether was evaporated, and the resulting sticky residue was dissolved in butanol. The addition of acetone to this solution precipitated the crude lipoprotein.

-

Protein Isolation: The lipoprotein precipitate was dissolved in glacial acetic acid. The protein component was then precipitated by the addition of ether.

-

Crystallization: The isolated protein was dissolved in warm 60% ethanol. The solution was allowed to cool slowly, which resulted in the formation of crystalline this compound.

-

Final Processing: The crystals were washed with ether and dried under a vacuum.

Early Methods for Amino Acid Analysis

The precise amino acid composition of proteins in the mid-20th century was a challenging analytical task. Common methods of the era included:

-

Acid Hydrolysis: Proteins were hydrolyzed by heating with strong acids (e.g., 6N HCl) to break the peptide bonds and release individual amino acids.

-

Chromatographic Separation: The resulting amino acid mixture was then separated using techniques like paper chromatography or ion-exchange chromatography.

-

Quantification: Separated amino acids were often quantified by reacting them with a colorimetric reagent, such as ninhydrin, and measuring the absorbance of the resulting colored solution.

Antimicrobial Activity

Early studies demonstrated the potent antimicrobial activity of purothionins against a range of plant pathogens.

| Microorganism | Type | Early Reported Activity (Qualitative) |

| Pseudomonas solanacearum | Bacterium | Strong Inhibition |

| Xanthomonas campestris | Bacterium | Strong Inhibition |

| Corynebacterium michiganense | Bacterium | Strong Inhibition |

| Various Yeast Species | Fungus | Toxic |

Table 2: Early Reported Antimicrobial Spectrum of Purothionins.

Mechanism of Action: An Evolving Understanding

The primary mechanism of action of purothionins is the disruption of cell membranes. The historical understanding of this process has evolved from a general observation of toxicity to a more refined model of membrane permeabilization.

Proposed Historical Progression of the Mechanism of Action

Early researchers observed the lytic effect of purothionins on various cells but lacked the tools to investigate the underlying mechanism in detail. With the characterization of their highly cationic and amphipathic nature, the focus shifted towards their interaction with the negatively charged phospholipids of microbial cell membranes. Subsequent studies in the 1970s and 1980s provided direct evidence for membrane permeabilization by demonstrating the leakage of cellular contents upon exposure to purothionins. More recent research, aided by advanced structural biology and biophysical techniques, has led to the development of detailed molecular models that describe the specific ways in which purothionins insert into and disrupt the lipid bilayer, ultimately leading to cell death.

Conclusion

The discovery of purothionins marked a significant, though initially under-recognized, milestone in the study of innate immunity in plants. The early research laid the groundwork for our current understanding of this important class of antimicrobial peptides. With the growing challenge of antibiotic resistance, the historical context and foundational data presented in this guide underscore the long-standing potential of purothionins and other host defense peptides as templates for the development of novel therapeutic agents. This technical guide serves as a foundational resource, providing both the historical narrative and the detailed experimental basis for the study of purothionins.

References

Purothionin Gene Expression in Response to Pathogens: A Technical Guide

Introduction

Purothionins are a class of small, cysteine-rich antimicrobial peptides (AMPs) found in various plant species, notably in the endosperm of wheat.[1] Classified as PR-13 pathogenesis-related proteins, they represent a crucial component of the plant's innate immune system, providing a first line of defense against a broad spectrum of pathogens, including fungi and bacteria.[1][2] Their mechanism of action primarily involves disrupting the integrity of pathogen cell membranes through electrostatic interactions, leading to pore formation and cell lysis.[2][3] The expression of purothionin genes is tightly regulated and can be significantly induced upon pathogen recognition. This guide provides an in-depth overview of the signaling pathways, quantitative expression data, and experimental methodologies relevant to the study of this compound gene expression in response to pathogenic threats.

I. Signaling Pathways for this compound Induction

The induction of this compound gene expression is a complex process initiated by the plant's ability to recognize invading pathogens. This recognition triggers a cascade of signaling events, primarily involving the activation of pattern-triggered immunity (PTI) and the subsequent mobilization of key defense-related phytohormones.

Pathogen Recognition and PAMP-Triggered Immunity (PTI)

The initial detection of pathogens relies on the recognition of conserved molecular motifs known as Pathogen-Associated Molecular Patterns (PAMPs).[4][5] These molecules, such as flagellin and chitin from bacteria and fungi, respectively, are essential for the microbe's survival and are not found in the host plant.[5][6] PAMPs are recognized by cell surface-localized Pattern Recognition Receptors (PRRs), which activates the first layer of plant defense, PAMP-Triggered Immunity (PTI).[4][7][8] This activation leads to a series of downstream events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[8][9] These signaling cascades ultimately converge on the nucleus to activate the transcription of a wide array of defense-related genes, including those encoding purothionins.[9][10]

Role of Jasmonic Acid (JA) and Salicylic Acid (SA)

The phytohormones jasmonic acid (JA) and salicylic acid (SA) are central regulators of plant immunity.[11][12] They function as critical signaling molecules that mediate the plant's response to different types of pathogens.

-

Salicylic Acid (SA) Pathway: The SA pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens, which derive nutrients from living host cells.[9][11] SA accumulation triggers the expression of a specific set of pathogenesis-related (PR) genes, contributing to both local defense and Systemic Acquired Resistance (SAR).[11][13]

-

Jasmonic Acid (JA) Pathway: The JA pathway is primarily associated with defense against necrotrophic pathogens, which kill host cells to obtain nutrients, and herbivorous insects.[11][14] Activation of the JA pathway also leads to the expression of a distinct set of defense genes.[13]

The interaction between the SA and JA pathways is often antagonistic, allowing the plant to prioritize a specific defense strategy tailored to the invading pathogen.[11][15] However, synergistic interactions have also been observed.[11] The expression of this compound genes can be influenced by both pathways, with the specific response often depending on the host plant and the nature of the pathogen. For instance, studies have shown that promoter sequences of some AMPs contain elements that respond to both SA and methyl jasmonate (MeJA), indicating a complex regulatory network.[16]

II. Quantitative Data on this compound Expression

The overexpression of this compound and related thionin genes has been shown to enhance resistance against various phytopathogens. Quantitative analysis of gene expression provides crucial insights into the level of induction and the potential for engineering disease-resistant crops. While specific fold-change values are highly dependent on the experimental system (host plant, pathogen species, infection stage, and tissue type), the following table summarizes qualitative and semi-quantitative findings from relevant studies.

| Host Plant | Transgene/Endogenous Gene | Pathogen | Expression Change | Outcome |

| Arabidopsis thaliana | Wheat β-Purothionin | Pseudomonas syringae (bacterium) | Constitutive Expression | Enhanced resistance.[2] |

| Arabidopsis thaliana | Wheat β-Purothionin | Fusarium oxysporum (fungus) | Constitutive Expression | Enhanced resistance.[2] |

| Tobacco (Nicotiana tabacum) | Barley Thionin | Pseudomonas syringae pv. tabaci | Constitutive Expression | Reduced lesion symptoms.[2] |

| Rice (Oryza sativa) | Wheat Puroindoline genes | Magnaporthe grisea (fungus) | Constitutive Expression | Increased tolerance.[2] |

| Rice (Oryza sativa) | Wheat Puroindoline genes | Rhizoctonia solani (fungus) | Constitutive Expression | Increased tolerance.[2] |

III. Experimental Protocols

Accurate quantification of this compound gene expression is fundamental to understanding its role in plant defense. The following sections detail standardized methodologies for key experiments.

Quantification of Gene Expression via RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for measuring gene expression levels.

1. Pathogen Inoculation and Sample Collection:

-

Grow host plants (e.g., wheat, barley, or a model plant like Arabidopsis) under controlled environmental conditions.

-

Inoculate plants with a defined concentration of the pathogen (e.g., a suspension of fungal spores or bacterial cells). A mock inoculation with sterile water or buffer should be performed on control plants.

-

Collect tissue samples (e.g., leaves) at various time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours) to capture the dynamics of the gene expression response.

-

Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

2. Total RNA Extraction and Quality Control:

-

Isolate total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

3. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

4. qPCR Primer Design and Validation:

-

Design gene-specific primers for the target this compound gene and at least one stable reference gene (e.g., Actin, Tubulin, or Ubiquitin) for normalization. Primers should typically amplify a product of 100-200 bp.

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An acceptable efficiency is typically between 90% and 110%.

5. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

-

Run the qPCR reaction on a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

6. Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative expression of the this compound gene using the 2-ΔΔCt method.[17]

-

ΔCt = Ct(target gene) - Ct(reference gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

Fold Change = 2-ΔΔCt

-

Workflow for Transient Gene Expression Analysis

Agrobacterium-mediated transient expression in Nicotiana benthamiana is a rapid method to assess the function of genes, including their ability to induce defense responses or cell death.[18][19]

Conclusion

Purothionins are vital effectors in the plant's defense arsenal, with their expression intricately linked to the recognition of pathogens and the activation of complex hormonal signaling networks. Understanding the regulation of this compound genes is paramount for developing novel strategies to enhance crop resilience. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess these defense responses, paving the way for the development of crops with durable resistance to a wide range of phytopathogens and potentially identifying new antimicrobial agents for therapeutic use.

References

- 1. Plant antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 6. Ss4368: Pathogen-Associated Molecular Pattern for Inducing Plant Cell Death and Resistance to Phytophthora capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The right microbe-associated molecular patterns for effective recognition by plants [frontiersin.org]

- 8. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated Transcriptome Analysis Reveals Plant Hormones Jasmonic Acid and Salicylic Acid Coordinate Growth and Defense Responses upon Fungal Infection in Poplar [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cooperative interaction of antimicrobial peptides with the interrelated immune pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative and qualitative plant-pathogen interactions call upon similar pathogenicity genes with a spectrum of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of β-Purothionin on Fungal Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-purothionin, a member of the thionin family of plant defense peptides, exhibits potent antifungal activity primarily by targeting and disrupting the integrity of fungal cell membranes. This technical guide delineates the core mechanism of action of β-purothionin, detailing its interaction with fungal membrane components, subsequent pore formation, and the induction of downstream cellular stress responses. This document provides a comprehensive overview of the current understanding of β-purothionin's antifungal action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Introduction

β-purothionin is a small, cysteine-rich, cationic peptide with a molecular weight of approximately 5 kDa. Its structure is characterized by a compact fold stabilized by four disulfide bridges, forming a "gamma" (Γ) shape with two α-helices and a small antiparallel β-sheet. This amphipathic structure is crucial for its interaction with and disruption of fungal membranes. The primary mechanism of its antifungal action is the permeabilization of the fungal plasma membrane, leading to leakage of cellular contents and dissipation of vital ion gradients.[1] This initial membrane damage can subsequently trigger a cascade of secondary effects, including the activation of cellular stress signaling pathways and ultimately, programmed cell death.

Quantitative Data on Antifungal Activity

The antifungal efficacy of β-purothionin and related thionins has been quantified against various fungal pathogens. The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters to assess this activity. While specific data for β-purothionin against a wide array of fungi is dispersed in the literature, the following table summarizes representative antifungal activities of thionins and other membrane-active peptides, providing a comparative context for the potency of this class of molecules.

| Peptide/Compound | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |

| γ-thionin | Fusarium culmorum | 1-5 | - | [2] |

| Plant Defensin Rs-AFP2 | Neurospora crassa | 0.1-1 | - | [3] |

| Scopoletin | Candida tropicalis | 50 | - | [4] |

| Piperaduncin C | Fusarium oxysporum | - | 38.2 | [5] |

| Asebogenin | Fusarium oxysporum | - | 25.6 | [5] |

| Natamycin | Fusarium spp. | 0.25-8 | - | [6] |

| Terbinafine | Fusarium spp. | species-specific | - | [7] |

Core Mechanism of Action: Membrane Disruption

The primary mode of action of β-purothionin is the direct disruption of the fungal plasma membrane. This process can be broken down into several key steps:

-

Electrostatic Attraction: As a cationic peptide, β-purothionin is initially attracted to the negatively charged components of the fungal cell surface and plasma membrane, which is rich in phospholipids like phosphatidylserine.[1]

-

Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic residues of the amphipathic β-purothionin molecule insert into the lipid bilayer. The fungal membrane's unique composition, particularly the presence of ergosterol instead of cholesterol, may facilitate this process.[8][9]

-

Pore Formation: Upon insertion, β-purothionin monomers are thought to aggregate and form transmembrane pores or channels. This leads to the leakage of ions (such as K+ and Ca2+) and small molecules from the cytoplasm, disrupting the electrochemical gradients essential for cellular function.[10]

Visualization of the Proposed Mechanism

References

- 1. Reactive Oxygen Species, Apoptosis, Antimicrobial Peptides and Human Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purdue.edu [purdue.edu]

- 3. Permeabilization of fungal membranes by plant defensins inhibits fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of novel antifungals, natamycin, and terbinafine against Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Plasma Membrane Lipids and Their Role in Fungal Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Permeabilization of Fungal Hyphae by the Plant Defensin NaD1 Occurs through a Cell Wall-dependent Process - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Purothionin with Plant Cell Membranes

Executive Summary

Purothionins are a class of small, cysteine-rich, cationic antimicrobial peptides (AMPs) found predominantly in the endosperm of wheat.[1] As key components of the plant's innate defense system, they exhibit broad-spectrum toxicity against bacteria, fungi, yeasts, and even some mammalian cells.[2][3][4] This guide provides an in-depth technical overview of the molecular interactions between purothionin and the plant cell plasma membrane, which is the primary site of action. While the polysaccharide cell wall acts as an initial physical barrier, the cytotoxic activity of this compound is fundamentally mediated by its ability to compromise the integrity of the lipid bilayer. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the involved processes and workflows.

Introduction to Purothionins

Thionins are a widespread family of plant defense peptides characterized by their small size (~5 kDa), high content of basic amino acid residues (arginine and lysine), and a conserved framework of three to four disulfide bonds that ensures structural stability.[1][4] Purothionins, the archetypal Type I thionins from wheat (Triticum aestivum), are highly basic and possess a characteristic three-dimensional structure resembling the Greek letter gamma (Γ).[4] This structure consists of two antiparallel α-helices forming a long arm and a short antiparallel β-sheet, a conformation crucial for its biological function.[4] Their amphipathic nature, with spatially separated hydrophobic and cationic regions, is the primary driver of their interaction with cell membranes.[2][5]

The Plant Cell Plasma Membrane: The Primary Target

While often discussed in the context of the "cell wall," the direct target for this compound's cytotoxic activity is the plasma membrane. The outer cell wall, a complex matrix of cellulose, hemicellulose, and pectins, provides structural support but is generally permeable to small proteins like this compound.[6][7] The key interaction occurs with the negatively charged phospholipids that are components of microbial and plant cell membranes.[3][8] The mechanism is not species-specific, explaining the broad toxicity of purothionins.[2]

Molecular Mechanism of Action

The interaction of this compound with the cell membrane is a multi-step process driven by physicochemical forces, culminating in membrane permeabilization and cell death.[9][10]

-

Electrostatic Attraction: As a polycationic peptide, this compound is initially attracted to the net negative charge of the cell membrane, which is rich in anionic phospholipids like phosphatidylserine and phosphatidic acid.[3][8] This binding is a prerequisite for toxicity.[9]

-

Membrane Insertion and Penetration: Following the initial binding, the hydrophobic residues of the this compound molecule insert into the nonpolar acyl chain region of the lipid bilayer.[5][11] Studies on β-purothionin have shown that it deeply penetrates the lipid acyl chain region.[5] This process disrupts the local lipid packing.[11]

-

Membrane Permeabilization and Lysis: The disruption of the membrane leads to increased permeability. The prevailing model suggests that purothionins oligomerize to form pores or ion channels.[2][5][10] Electrophysiological studies have confirmed that β-purothionin can form cation-selective ion channels in artificial lipid bilayers and the plasmalemma of neurons.[2] The formation of these channels dissipates essential ion concentration gradients across the membrane, leading to a loss of cellular homeostasis and ultimately, cell death.[2] An alternative "carpet" model suggests that the peptides accumulate on the membrane surface, causing tension and eventual micellization and disruption without forming discrete pores.[12][13]

References

- 1. Plant antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cytotoxic plant protein, beta-purothionin, forms ion channels in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipid binding interactions of antimicrobial plant seed defence proteins: puroindoline-a and β-purothionin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Plant cell wall integrity maintenance in model plants and crop species-relevant cell wall components and underlying guiding principles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. svpss.in [svpss.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Purothionin Precursor Protein Processing and Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purothionins are a class of small, cysteine-rich, basic polypeptides found in the endosperm of wheat (Triticum aestivum) that exhibit potent antimicrobial and cytotoxic activities.[1] Their biological function is intrinsically linked to their precise processing and subcellular localization. This technical guide provides a comprehensive overview of the current understanding of purothionin precursor protein processing and localization, intended for researchers, scientists, and professionals in drug development. We delve into the molecular journey of this compound, from its synthesis as a larger precursor to its final destination and function. This guide details the key protein domains, processing enzymes, and trafficking pathways involved. Furthermore, it outlines detailed experimental protocols for studying these processes and presents the available data in a structured format for clarity and comparative analysis.

Introduction

Thionins, a family of plant defense peptides, are synthesized as inactive precursors that undergo a series of processing steps to become mature, active molecules.[2][3] The this compound precursor protein is a classic example of this strategy, comprising three key domains: an N-terminal signal peptide, the mature this compound domain, and a C-terminal acidic prodomain.[3] Understanding the processing and trafficking of this precursor is crucial for harnessing the therapeutic potential of purothionins, as their mechanism of action, which involves forming ion channels in cell membranes, necessitates their correct localization to target membranes.[4] This guide will explore the molecular intricacies of this pathway, providing a foundational resource for further research and application.

This compound Precursor Protein Structure and Processing

The this compound precursor undergoes a multi-step maturation process involving proteolytic cleavage. The initial precursor, or preproprotein, is directed to the secretory pathway, where it is sequentially cleaved to yield the mature, biologically active this compound.

Domains of the this compound Precursor

The precursor protein consists of three distinct domains:

-

N-terminal Signal Peptide: This hydrophobic sequence targets the nascent polypeptide to the endoplasmic reticulum (ER).[5][6][7]

-

Mature this compound Domain: This central domain constitutes the final, active antimicrobial peptide.

-

C-terminal Acidic Prodomain: This acidic peptide is believed to play a crucial role in the proper folding and trafficking of the precursor protein to the vacuole.[1][4]

Proteolytic Processing Pathway

The maturation of the this compound precursor involves at least two key proteolytic events:

-

Signal Peptide Cleavage: Upon entry into the ER, the N-terminal signal peptide is cleaved by a signal peptidase.[6] This co-translational processing step yields the proprotein.

-

Acidic Prodomain Cleavage: The proprotein is then transported through the Golgi apparatus to the vacuole. Within the acidic environment of the vacuole, a specific vacuolar proteinase cleaves off the C-terminal acidic prodomain, releasing the mature this compound.[1][4] Studies on barley thionins have identified a 70-kDa vacuolar proteinase responsible for this cleavage.[1][4] A thionin proprotein-processing enzyme (TPPE), identified as a serine protease, has also been characterized in barley.[2]

Subcellular Localization of this compound

The biological activity of this compound is dependent on its correct subcellular localization. The primary site of mature this compound accumulation is the plant vacuole.

Trafficking Pathway

The journey of the this compound precursor to the vacuole follows the general secretory pathway:

Role of Protein Domains in Localization

-

Signal Peptide: The N-terminal signal peptide is essential for targeting the precursor to the ER, initiating its entry into the secretory pathway.[5][6][7] This is a general mechanism for most secreted and vacuolar proteins.

-

Acidic Prodomain: The C-terminal acidic prodomain functions as a vacuolar sorting signal. Deletion or mutation of this domain in homologous proteins leads to the secretion of the mature protein from the cell, highlighting its critical role in vacuolar targeting.

While direct quantitative analysis of this compound distribution is limited, studies on barley leaf thionins have shown that over 98% of the mature thionin is localized to the vacuole.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound precursor processing and localization.

In Vitro Transcription and Translation for Processing Analysis

This protocol allows for the synthesis of the this compound precursor protein in a cell-free system to study its processing.

Materials:

-

Plasmid DNA containing the full-length this compound precursor cDNA downstream of a T7 or SP6 promoter.

-

In vitro transcription kit (e.g., T7 or SP6 RNA polymerase, rNTPs).

-

In vitro translation kit (e.g., wheat germ extract or rabbit reticulocyte lysate).

-

[³⁵S]-Methionine.

-

Canine pancreatic microsomal membranes (for co-translational processing).

-

SDS-PAGE reagents.

-

Phosphorimager or autoradiography film.

Protocol:

-

In Vitro Transcription:

-

Linearize the plasmid DNA downstream of the this compound precursor coding sequence.

-

Set up the in vitro transcription reaction according to the manufacturer's instructions, including the linearized plasmid, RNA polymerase, and rNTPs.

-

Incubate at 37-40°C for 1-2 hours.

-

Purify the resulting mRNA.

-

-

In Vitro Translation and Processing:

-

Set up the in vitro translation reaction with the purified mRNA, cell-free extract, and [³⁵S]-Methionine.

-

For co-translational processing, add canine pancreatic microsomal membranes to the reaction.

-

Incubate at 25-30°C for 1-2 hours.

-

-

Analysis:

-

Resolve the translation products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Analyze the sizes of the radiolabeled protein bands to identify the precursor, processed proprotein, and mature this compound.

-

Subcellular Fractionation and Immunoblotting for Localization Analysis

This protocol is used to determine the subcellular localization of this compound by separating cellular components and detecting the protein with specific antibodies.

Materials:

-

Plant tissue expressing this compound.

-

Homogenization buffer.

-

Differential centrifugation equipment.

-

Sucrose gradient solutions.

-

Antibodies specific to the mature this compound domain and the acidic prodomain.

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescence detection reagents.

-

Protein markers for different cellular compartments (e.g., ER, Golgi, vacuole, cell wall).

Protocol:

-

Tissue Homogenization:

-

Homogenize plant tissue in ice-cold homogenization buffer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet mitochondria and chloroplasts.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet microsomes (ER and Golgi). The final supernatant is the cytosolic fraction.

-

-

Sucrose Gradient Centrifugation (for vacuole isolation):

-

Layer the crude organelle fraction onto a discontinuous sucrose gradient.

-

Centrifuge at high speed to separate organelles based on their density.

-

Carefully collect the vacuole fraction from the appropriate interface.

-

-

Immunoblotting:

-

Separate proteins from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against this compound and the acidic prodomain.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

Analyze the distribution of the precursor and mature forms of this compound across the different cellular fractions.

-

Site-Directed Mutagenesis to Study Domain Function

This technique can be employed to investigate the specific roles of the signal peptide and the acidic prodomain in this compound processing and localization.

Principle:

By introducing specific mutations (e.g., deletions or point mutations) into the cDNA of the this compound precursor, researchers can assess the impact of these changes on protein trafficking and maturation. For example, deleting the acidic prodomain would be expected to result in the secretion of this compound, confirming its role as a vacuolar targeting signal.

General Workflow:

-

Mutagenesis: Use a site-directed mutagenesis kit to introduce the desired mutation into the this compound precursor cDNA in an expression vector.

-

Expression: Transform plant protoplasts or a heterologous system (e.g., tobacco BY-2 cells) with the mutated construct.

-

Analysis: Analyze the subcellular localization of the mutated protein using fluorescence microscopy (if fused to a fluorescent protein) or subcellular fractionation and immunoblotting as described above.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the processing efficiency and precise subcellular distribution of the this compound precursor protein. The available information is largely qualitative or inferred from studies on homologous thionins in other plant species. The table below summarizes the key qualitative findings.

| Parameter | Finding | Organism/System | Reference |

| Mature Thionin Localization | >98% in vacuoles | Barley leaves | [1] |

| Acidic Prodomain | Not detected in any cell fraction after processing | Barley leaves | [1][4] |

| Processing Inhibition | Brefeldin A and monensin inhibit precursor processing | Barley leaves | [1][4] |

| Processing Enzyme | 70-kDa vacuolar proteinase | Barley leaves | [1][4] |

| Processing Enzyme | Serine protease (TPPE) | Barley | [2] |

Conclusion and Future Directions

The processing and localization of the this compound precursor protein follow a well-defined pathway within the plant cell's secretory system. The N-terminal signal peptide directs the precursor to the ER, while the C-terminal acidic prodomain acts as a vacuolar targeting signal, ensuring the accumulation of the mature, active this compound in the vacuole. This journey involves precise proteolytic cleavage events mediated by specific proteases.

While the general pathway is understood, further research is needed to provide a more quantitative picture of these processes for this compound. Future studies should focus on:

-

Quantitative analysis of this compound precursor processing efficiency at each step.

-

Precise quantification of mature this compound distribution in different subcellular compartments using advanced imaging and proteomic techniques.

-

Identification and characterization of the specific proteases responsible for this compound precursor processing in wheat.

-

Detailed mutational analysis of the this compound signal peptide and acidic prodomain to confirm their specific roles in targeting and trafficking.

A deeper, quantitative understanding of these fundamental processes will be invaluable for the rational design and development of this compound-based therapeutics and for engineering crops with enhanced disease resistance.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Isolation and Characterization of a Thionin Proprotein-processing Enzyme from Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and processing of thionin precursors in developing endosperm from barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Processing of thionin precursors in barley leaves by a vacuolar proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Signal Peptide Features Determining the Substrate Specificities of Targeting and Translocation Components in Human ER Protein Import - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Signal Sequence Influences Post-Translational ER Translocation at Distinct Stages - PMC [pmc.ncbi.nlm.nih.gov]

Thionin protein family classification and purothionin

An In-depth Technical Guide to the Thionin Protein Family and Purothionins

Introduction

Thionins are a family of small, cysteine-rich antimicrobial peptides (AMPs) found exclusively in higher plants.[1][2] Typically consisting of 45–48 amino acid residues, these proteins have a molecular weight of approximately 5 kDa and are characterized by the presence of three or four disulfide bonds that stabilize their compact, amphipathic three-dimensional structure.[1][3][4] First discovered in 1942 in wheat flour as purothionin, thionins are recognized for their potent toxicity against a wide range of organisms, including bacteria, fungi, and insect larvae.[5][6] They are key components of the plant's innate immune system, acting as a first line of defense against pathogens.[4][6] Thionins are synthesized as larger preproproteins which are subsequently processed into the mature, active peptides and localized to vacuoles, cell walls, or protein bodies.[3][7] Their mechanism of action primarily involves interaction with and disruption of cell membranes, leading to increased permeability and cell death.[1][3][8] This broad-spectrum activity and role in plant defense make them promising candidates for applications in agriculture and medicine.[4][6]

Thionin Protein Family Classification

The classification of thionins has evolved over time. Initially grouped into several classes based on sequence similarity, a more recent classification system simplifies the family into two main classes based on the number of cysteine residues.[2][3][9] The proteins formerly known as gamma-thionins have been reclassified as plant defensins, as they are structurally similar but evolutionarily unrelated to alpha- and beta-thionins.[1][10]

The current classification recognizes two primary classes:

-

Class 1 Thionins: These proteins contain eight cysteine residues, which form four disulfide bridges. Examples include purothionins from wheat and hordothionins from barley.[3][9]

-

Class 2 Thionins: These proteins are characterized by the presence of six cysteine residues, forming three disulfide bridges.[3][9] A well-known example is crambin from Crambe abyssinica.[3]

| Class | Number of Cysteine Residues | Number of Disulfide Bridges | Representative Members | Primary Location | Reference |

| Class 1 | 8 | 4 | α/β-Purothionins (Triticum aestivum)α/β-Hordothionins (Hordeum vulgare)Viscotoxins (Viscum album) | Endosperm, Leaves | [2][3][9] |

| Class 2 | 6 | 3 | Crambin (Crambe abyssinica)Arabidopsis Thionins (e.g., Thi2.1) | Seeds, Leaves | [3][9] |

This compound: A Deep Dive

Purothionins, isolated from wheat (Triticum aestivum) endosperm, are the most extensively studied members of the thionin family.[3][11] They are highly basic proteins and exist as a mixture of several isoforms, primarily α1-, α2-, and β-purothionin.[3][12]

Structure

The three-dimensional structure of this compound is compact and L-shaped, resembling the Greek letter gamma (Γ).[4][12] This conformation is stabilized by four disulfide bridges and consists of two short antiparallel α-helices forming the long arm and a short antiparallel β-sheet making up the horizontal arm.[12][13] This amphipathic structure is crucial for its function, allowing it to interact with and insert into the lipid bilayers of cell membranes.[4][5]

Biological Activity

Purothionins exhibit a broad spectrum of biological activities, primarily centered around their toxicity to various cells.[8][12]

-

Antimicrobial Activity: They are potent inhibitors of both pathogenic bacteria and fungi.[4][5][6] This activity is a cornerstone of their role in plant defense.

-

Cytotoxicity: Purothionins are toxic to a range of eukaryotic cells, including animal cells and certain cancer cell lines.[1][6] This toxicity stems from their ability to permeabilize cell membranes, leading to the leakage of essential ions and macromolecules.[1][14]

-

Insecticidal Activity: They have demonstrated toxicity against insect larvae, further highlighting their defensive role in plants.[5][12]

| Property | β-Purothionin | Reference |

| Molecular Weight | ~5 kDa | [3][12] |

| Amino Acid Residues | 45-48 | [1] |

| Structure | 2 α-helices, 1 antiparallel β-sheet | [12] |

| Disulfide Bridges | 4 | [12] |

| Key Biological Role | Plant defense, antimicrobial, cytotoxic | [8][12][15] |

Mechanism of Action and Signaling

Molecular Mechanism of Action

The primary mechanism of thionin toxicity involves the disruption of cell membranes.[3][16] This process is generally understood to occur in a multi-step manner:

-

Electrostatic Binding: The positively charged (cationic) thionin molecule is electrostatically attracted to the negatively charged phospholipids on the surface of the target cell's membrane.[8]

-

Membrane Insertion and Pore Formation: Following binding, the hydrophobic regions of the amphipathic thionin insert into the lipid bilayer. This disrupts the membrane's integrity, leading to the formation of pores or channels.[3][14]

-

Cell Lysis: The formation of these pores allows for the uncontrolled leakage of ions (like potassium) and vital cellular contents, ultimately resulting in cell death.[1]

Biosynthesis and Processing

Thionins are not synthesized in their final, active form. They are produced as large precursor proteins called preproproteins.[3][4] This multi-stage maturation process protects the plant cell from the thionin's own toxic activity.[3][7]

-

Synthesis of Preproprotein: The thionin gene is transcribed and translated into a preproprotein, which includes three domains: an N-terminal signal peptide, the mature thionin sequence, and a C-terminal acidic prodomain.[3][4]

-

ER Translocation and Signal Peptide Cleavage: The signal peptide directs the precursor to the endoplasmic reticulum (ER), where it is cleaved off.[17]

-

Vacuolar Targeting and Final Processing: The resulting proprotein is transported to its final destination, such as the vacuole.[17] Here, vacuolar enzymes cleave the C-terminal acidic domain, which is thought to neutralize the basic thionin during transport.[3] This final cleavage releases the mature, biologically active thionin peptide.[17]

Regulation of Thionin Gene Expression

The expression of thionin genes is often inducible by pathogen attack or environmental stress.[7] In Arabidopsis thaliana, the induction of the thionin gene Thi2.1 is regulated by a signal transduction pathway involving methyl jasmonate, a key plant defense hormone.[18][19] This pathway is distinct from the salicylic acid-dependent pathway that regulates many other pathogenesis-related (PR) proteins.[18][20]

Experimental Protocols

Protocol for Thionin Extraction and Purification

This protocol is a generalized procedure for isolating thionins from plant tissues, such as etiolated barley seedlings.[11][21]

Materials:

-

Plant tissue (e.g., barley seedlings, wheat endosperm)

-

Liquid nitrogen

-

Extraction Buffer: 20 mM Sodium Acetate, pH 5.5[11]

-

Centrifuge (refrigerated)

-

Lyophilizer

-

Gel filtration column (e.g., Sephacryl S-200)[11]

-

Ion-exchange chromatography system

-

Reverse-phase HPLC system

-

Spectrophotometer or Bradford assay reagents

Procedure:

-

Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[11][22]

-

Crude Extraction: Suspend the powder in cold Extraction Buffer. Stir for several hours at 4°C.[21]

-

Clarification: Centrifuge the suspension at 7,000-15,000 x g for 20 minutes at 4°C to pellet insoluble material.[11]

-

Filtration and Concentration: Filter the supernatant through a 0.22 µm membrane. The extract can be concentrated by lyophilization.[11]

-

Gel Filtration Chromatography: Resuspend the concentrated extract in Extraction Buffer and apply it to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and measure protein concentration (e.g., absorbance at 280 nm).[11]

-

Ion-Exchange Chromatography: Pool fractions containing proteins of the expected size (~5 kDa). Apply the pooled sample to a cation-exchange column, as thionins are typically basic. Elute with a salt gradient (e.g., 0-1 M NaCl).

-

Reverse-Phase HPLC (RP-HPLC): Subject the fractions from ion-exchange chromatography to RP-HPLC for final purification. This separates thionin isoforms based on hydrophobicity.

-

Purity Verification: Analyze the purity of the final fractions using SDS-PAGE and confirm identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS).[11]

Protocol for Antimicrobial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a purified thionin against a target microorganism.

Materials:

-

Purified thionin

-

Microbial culture (e.g., Fusarium oxysporum, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Thionin Stock: Dissolve the purified thionin in a sterile, appropriate solvent (e.g., sterile water) to a known concentration.

-

Prepare Inoculum: Grow the target microorganism to the mid-logarithmic phase. Adjust the culture concentration to a standard density (e.g., 1 x 10^5 CFU/mL).

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the thionin stock solution in the growth medium to achieve a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted thionin.

-

Controls: Include a positive control (microbes in medium, no thionin) and a negative control (medium only, no microbes).

-

Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 28°C for 48 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of thionin at which no visible microbial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of thionin on a cancer cell line (e.g., K562 leukemia cells).[23]

Materials:

-

Purified thionin

-

Target cancer cell line (e.g., K562)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.

-

Thionin Treatment: Prepare serial dilutions of the purified thionin in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of thionin.

-

Controls: Include a vehicle control (cells treated with the solvent used for thionin, e.g., DMSO 1.2%) and an untreated control (cells in medium only).[23] A positive control for cell death, like Actinomycin D, can also be used.[23]

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT Reagent: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate Viability: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of thionin that inhibits 50% of cell growth) can be calculated from the dose-response curve.[23]

Applications and Future Prospects

The potent and broad-spectrum biological activities of thionins make them highly attractive for development in both agriculture and medicine.

-

Agricultural Biotechnology: Thionins are prime candidates for genetic engineering to enhance crop protection. Transgenic plants expressing thionin genes have shown increased resistance to various fungal and bacterial pathogens.[4][5][6] This offers a potential alternative to conventional chemical pesticides, contributing to more sustainable agricultural practices.[15]

-

Drug Development: The cytotoxic properties of thionins against cancer cells have opened avenues for oncological research.[1][6] Their ability to disrupt cell membranes presents a mechanism of action that could be effective against drug-resistant cancer lines. Further research is needed to address challenges such as delivery, specificity, and potential toxicity to healthy human cells before they can be developed into anti-cancer therapeutics.[1][23] Their antimicrobial properties are also being explored for developing new antibiotics to combat resistant pathogens.[4]

References

- 1. Thionin - Wikipedia [en.wikipedia.org]

- 2. The thionin family of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thionin family of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Plant thionins: structure, biological functions and potential use in biotechnology | Odintsova | Vavilov Journal of Genetics and Breeding [vavilov.elpub.ru]

- 7. tandfonline.com [tandfonline.com]

- 8. Thionins: properties, possible biological roles and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plant defensin - Wikipedia [en.wikipedia.org]

- 11. Isolation and Characterization of a Thionin Proprotein-processing Enzyme from Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Similarity, in molecular structure and function, between the plant toxin this compound and the mammalian pore-forming proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thionins: potential use in plant defense against pathogens | Semantic Scholar [semanticscholar.org]

- 16. Plant thionins--the structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An Arabidopsis thaliana thionin gene is inducible via a signal transduction pathway different from that for pathogenesis-related proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Arabidopsis thaliana thionin gene is inducible via a signal transduction pathway different from that for pathogenesis-related proteins. [sonar.ch]

- 20. academic.oup.com [academic.oup.com]

- 21. Optimized Chemical Extraction Methods of Antimicrobial Peptides from Roots and Leaves of Extremophilic Plants: Anthyllis sericea and Astragalus armatus Collected from the Tunisian Desert - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Team:Lethbridge/Protocols - 2020.igem.org [2020.igem.org]

- 23. researchgate.net [researchgate.net]

Purothionin's Double-Edged Sword: A Technical Deep-Dive into its Differential Toxicity Against Prokaryotic and Eukaryotic Cells

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the differential toxicity of purothionin, a plant-derived antimicrobial peptide, against prokaryotic and eukaryotic cells. This whitepaper details the mechanisms of action, summarizes quantitative toxicity data, and provides detailed experimental protocols, offering a critical resource for the evaluation of this compound's therapeutic potential.

Purothionins are a class of small, cysteine-rich, and cationic proteins found in the endosperm of wheat and other cereals. They represent a key component of the plant's innate defense system against pathogens.[1] Their broad-spectrum antimicrobial activity has garnered significant interest for potential applications in agriculture and medicine. However, their clinical utility is contingent on a thorough understanding of their toxicity profile towards host cells. This guide elucidates the molecular basis for their selective, yet sometimes overlapping, toxicity.

Mechanism of Action: A Tale of Two Membranes

The primary mode of action for this compound against both prokaryotic and eukaryotic cells involves the disruption of the cell membrane. Its cationic and amphipathic nature facilitates its interaction with the negatively charged components of cell membranes, leading to permeabilization and the formation of ion channels.[2] This disruption of the membrane integrity leads to a dissipation of essential ion gradients, ultimately causing cell death.[2]

While the initial target is the same, the composition and structure of prokaryotic and eukaryotic membranes play a crucial role in the differential toxicity of this compound. The presence of specific phospholipids and the overall charge density of the membrane influence the binding and insertion of the peptide.

Quantitative Analysis of this compound Toxicity

A critical aspect of evaluating this compound's potential is the quantitative assessment of its toxicity. This is typically expressed as the Minimum Inhibitory Concentration (MIC) for prokaryotic cells and the half-maximal inhibitory concentration (IC50) for eukaryotic cells. The following tables summarize available data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Prokaryotic Cells

| Organism | Type | MIC (µg/mL) | Reference |

| Pseudomonas solanacearum | Gram-negative bacterium | 3 | [3] |

| Xanthomonas phaseoli | Gram-negative bacterium | 6 | [3] |

| Pseudomonas solanacearum | Gram-negative bacterium | 1.5 | [3] |

| Xanthomonas phaseoli | Gram-negative bacterium | 12 | [3] |

| Yeasts | Fungus | 4.7 | [3] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound Against Eukaryotic Cells

| Cell Line | Type | IC50 (µg/mL) | Reference |

| B16 melanoma | Mouse cancer cell line | 5.0 | [3] |

| HeLa | Human cervical cancer cell line | 14 | [3] |

Eukaryotic Cell Signaling Pathways Affected by this compound

In eukaryotic cells, beyond direct membrane disruption, this compound can trigger programmed cell death, or apoptosis. This is a complex process involving a cascade of signaling events. Evidence suggests that this compound can induce apoptosis through the intrinsic (mitochondrial) pathway.

This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[5] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4] The process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.

Figure 1: this compound-induced intrinsic apoptosis pathway.

In some contexts, the extrinsic pathway of apoptosis may also be involved. This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8, another initiator caspase.[6] Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, linking the extrinsic and intrinsic pathways.